Tanogitran

Description

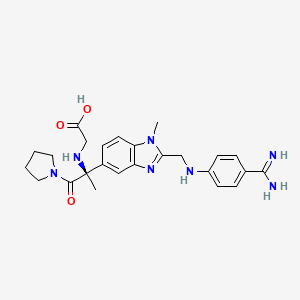

Structure

2D Structure

3D Structure

Properties

CAS No. |

637328-69-9 |

|---|---|

Molecular Formula |

C25H31N7O3 |

Molecular Weight |

477.6 g/mol |

IUPAC Name |

2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid |

InChI |

InChI=1S/C25H31N7O3/c1-25(29-15-22(33)34,24(35)32-11-3-4-12-32)17-7-10-20-19(13-17)30-21(31(20)2)14-28-18-8-5-16(6-9-18)23(26)27/h5-10,13,28-29H,3-4,11-12,14-15H2,1-2H3,(H3,26,27)(H,33,34)/t25-/m1/s1 |

InChI Key |

MAOALPSHCIBFJZ-RUZDIDTESA-N |

Isomeric SMILES |

C[C@@](C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(C(=N2)CNC3=CC=C(C=C3)C(=N)N)C)(C(=O)N4CCCC4)NCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIBT-986, BIBT 986, BIBT986, Tanogitran |

Origin of Product |

United States |

Foundational & Exploratory

Tanogitran's Dual Inhibition of Factor Xa and Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of tanogitran (also known as BIBT 986), a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa). The document outlines the core inhibitory activities, details the experimental methodologies used to characterize these interactions, and visualizes the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a synthetic, small-molecule anticoagulant that competitively and reversibly inhibits both Factor Xa and thrombin, two key serine proteases in the coagulation cascade.[1][2] By targeting these central enzymes, this compound effectively disrupts the amplification of the clotting process, leading to a potent anticoagulant effect. Its dual-action mechanism distinguishes it from anticoagulants that target a single factor in the coagulation pathway.

The chemical structure of this compound is C25H31N7O3 with a molecular weight of 477.56 g/mol .

Quantitative Inhibitory Activity

This compound demonstrates high affinity for both its targets, with a notably stronger inhibition of thrombin compared to Factor Xa. The inhibitory constants (Ki) are summarized in the table below.

| Target Enzyme | Inhibitory Constant (Ki) |

| Factor Xa | 26 nM |

| Thrombin (Factor IIa) | 2.7 nM |

| Data sourced from MedchemExpress.[3] |

Experimental Protocols

The determination of the inhibitory potency of this compound against Factor Xa and thrombin is typically achieved through in vitro enzymatic assays. These assays measure the ability of the inhibitor to block the enzymatic activity of the target protease on a specific substrate. While the precise, proprietary protocols for this compound are not publicly detailed, the following methodologies are standard for this class of compounds and are based on similar inhibitors developed by the same research programs.

Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory effect of this compound on the activity of purified human Factor Xa.

Materials:

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%).

-

Enzyme: Purified human Factor Xa.

-

Substrate: A chromogenic substrate for Factor Xa (e.g., S-2222).

-

Inhibitor: this compound (BIBT 986) at various concentrations.

-

Reaction Stop Solution: e.g., Acetic Acid.

-

Instrumentation: A microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogenic substrate (typically 405 nm).

Procedure:

-

A solution of human Factor Xa is pre-incubated with varying concentrations of this compound in the reaction buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The reaction is allowed to proceed for a fixed period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a stop solution.

-

The absorbance of the product is measured using a microplate reader.

-

The rate of substrate hydrolysis is calculated from the change in absorbance over time.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Thrombin Inhibition Assay (Chromogenic)

This assay measures the inhibitory activity of this compound against purified human thrombin.

Materials:

-

Buffer: Similar to the Factor Xa assay (e.g., Tris-HCl based buffer).

-

Enzyme: Purified human α-thrombin.

-

Substrate: A chromogenic substrate for thrombin (e.g., S-2238).

-

Inhibitor: this compound (BIBT 986) at various concentrations.

-

Reaction Stop Solution: e.g., Acetic Acid.

-

Instrumentation: A microplate reader.

Procedure:

-

Purified human thrombin is pre-incubated with a range of this compound concentrations in the assay buffer.

-

The reaction is started by adding the thrombin-specific chromogenic substrate.

-

The mixture is incubated for a set time at a constant temperature.

-

The reaction is stopped, and the absorbance of the resulting colored product is measured.

-

The rate of the enzymatic reaction is determined.

-

The Ki is calculated by analyzing the inhibition data using relevant enzyme kinetic equations.

Visualizations

Signaling Pathway: The Coagulation Cascade and this compound's Points of Intervention

Caption: this compound's dual inhibition of the coagulation cascade.

Experimental Workflow: In Vitro Chromogenic Inhibition Assay

Caption: Workflow for determining enzyme inhibition constants.

Logical Relationship: From Dual Inhibition to Anticoagulant Effect

Caption: Logical flow from molecular action to therapeutic effect.

References

The Early Discovery and Development of Tanogitran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran (formerly BIBT 986) is a potent, intravenously administered, dual-action anticoagulant that competitively and reversibly inhibits both Factor Xa (FXa) and Factor IIa (thrombin).[1][2] Developed by Boehringer Ingelheim, its unique mechanism of targeting two critical junctures in the coagulation cascade has positioned it as a significant compound of interest in the landscape of anticoagulant therapies. This technical guide provides an in-depth overview of the early discovery and development of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Core Quantitative Data

The development of this compound was supported by a series of preclinical and Phase I clinical studies to establish its pharmacokinetic and pharmacodynamic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Inhibition Constant (Ki) |

| Factor Xa | 26 nM |

| Thrombin (Factor IIa) | 2.7 nM |

Data sourced from MedchemExpress.[3]

Table 2: Pharmacokinetic Properties of this compound in Healthy Male Volunteers (Intravenous Infusion)

| Parameter | Value | Unit |

| Clearance | ~8 | L/h |

| Volume of Distribution (Vss) | ~50 | L |

| Dominant Half-life | ~6 | hours |

| Terminal Half-life | ~12 | hours |

| Renal Excretion | ~50 | % of total elimination |

Data from three randomized, double-blind, placebo-controlled trials.[1][2]

Table 3: Pharmacodynamic Effects of this compound in a Human Endotoxemia Model

| Parameter | Effect of this compound | Placebo Group Increase |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation (100% prolongation at highest doses) | - |

| Prothrombin Fragment 1+2 | Complete suppression | 6.1-fold |

| Thrombin-Antithrombin Complexes | Complete suppression | 14.5-fold |

| D-dimer | Complete suppression | 3.5-fold |

| Inflammation, Fibrinolysis, Platelet Activation | No influence | - |

Data from a prospective, randomized, double-blind, placebo-controlled, parallel-group dose escalation trial in 48 healthy male volunteers.[4][5][6]

Signaling Pathway and Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting two key serine proteases in the coagulation cascade: Factor Xa and Thrombin (Factor IIa).

Experimental Protocols

The following methodologies were central to the early evaluation of this compound.

Pharmacokinetic Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Objective: To determine the concentration of this compound in plasma and urine samples.

-

Methodology: While specific parameters for the this compound assay are proprietary, a general workflow for such bioanalytical methods involves:

-

Sample Preparation: Protein precipitation of plasma samples or dilution of urine samples.

-

Chromatographic Separation: Use of a reversed-phase HPLC column to separate this compound from endogenous matrix components.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification. A stable isotope-labeled internal standard is typically employed to ensure accuracy and precision.

-

Pharmacodynamic Analysis: Coagulation Assays

-

Objective: To assess the anticoagulant effect of this compound on plasma clotting times.

-

Methodologies: Standard coagulation tests were performed on citrated plasma samples.[1][2]

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. Plasma is incubated with a contact activator and phospholipids, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.

-

Prothrombin Time (PT) / International Normalized Ratio (INR): Assesses the extrinsic and common pathways. Thromboplastin (a mixture of tissue factor and phospholipids) is added to plasma, and the time to clot formation is recorded.

-

Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin. A known amount of thrombin is added to plasma, and the clotting time is measured. This assay is highly sensitive to direct thrombin inhibitors.

-

Ecarin Clotting Time (ECT): A specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin. The time to clot formation after the addition of ecarin to plasma is measured.

-

Human Endotoxemia Model

-

Objective: To evaluate the anticoagulant and anti-inflammatory effects of this compound in a model of systemic inflammation-induced coagulation activation.

-

Protocol:

-

Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, dose-escalation study.[4][5]

-

A bolus infusion of 2 ng/kg lipopolysaccharide (LPS) from E. coli was administered intravenously to induce a transient systemic inflammatory response and activation of coagulation.[4]

-

Participants received one of three escalating doses of this compound or a placebo intravenously.[4]

-

Blood samples were collected at multiple time points to measure markers of coagulation activation (prothrombin fragment 1+2, thrombin-antithrombin complexes, D-dimer), inflammation, and fibrinolysis.[4][5]

-

Structure-Activity Relationship (SAR) Context

While a specific publication detailing the SAR for this compound's discovery is not publicly available, its development can be understood in the context of research into benzimidazole-based inhibitors. Medicinal chemistry efforts in this area have focused on optimizing the interactions of the inhibitor with the S1, S2, and S4 pockets of both thrombin and Factor Xa. The design of dual inhibitors like this compound involves fine-tuning the chemical structure to achieve a balanced affinity for the active sites of both enzymes, which differ in their charge and hydrophobicity. The development of this compound is closely related to that of dabigatran, a selective direct thrombin inhibitor, suggesting a common structural heritage that was subsequently modified to achieve the dual inhibitory profile.[7]

Conclusion

The early development of this compound established it as a potent dual inhibitor of Factor Xa and thrombin with predictable pharmacokinetic and pharmacodynamic characteristics. The intravenous formulation demonstrated a clear dose-dependent anticoagulant effect in both healthy volunteers and in a human model of endotoxin-induced coagulation activation, without evidence of pro-inflammatory or anti-fibrinolytic effects. These foundational studies provided a strong rationale for its further clinical investigation in the prevention and treatment of thrombotic diseases.

References

- 1. Pharmacokinetics and pharmacodynamics of BIBT 986, a novel small molecule dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and pharmacodynamics of the dual FII/FX inhibitor BIBT 986 in endotoxin-induced coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Tanogitran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanogitran (formerly BIBT 986) is a potent, competitive, and reversible dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade. Developed by Boehringer Ingelheim, this small molecule anticoagulant has been investigated for its potential in preventing and treating thromboembolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and pharmacodynamics, based on available preclinical and clinical data.

Mechanism of Action

This compound exerts its anticoagulant effect by directly and competitively inhibiting both Factor Xa and thrombin.[1] By targeting two central points in the coagulation cascade, this compound effectively reduces thrombin generation and activity, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.

Inhibition of Coagulation Factors

This compound demonstrates high affinity for both Factor Xa and thrombin. The inhibitory constants (Ki) for these interactions have been determined as follows:

| Target | Ki (nM) |

| Factor Xa | 26[2] |

| Thrombin (Factor IIa) | 2.7[2] |

The lower Ki value for thrombin indicates a higher binding affinity for this enzyme compared to Factor Xa.

Signaling Pathway

The following diagram illustrates the points of intervention of this compound in the coagulation cascade.

References

In Vitro Anticoagulant Properties of Tanogitran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran, also known as BIBT 986, is a potent, reversible, and direct-acting anticoagulant that simultaneously targets two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). This dual-inhibitory mechanism presents a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders. This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active sites of both Factor Xa and thrombin, thereby inhibiting their enzymatic activity. This dual inhibition effectively blocks two critical steps in the coagulation cascade: the conversion of prothrombin to thrombin by the prothrombinase complex (of which Factor Xa is a key component) and the subsequent thrombin-mediated conversion of fibrinogen to fibrin.

This compound has demonstrated high affinity for its targets, with inhibition constants (Ki) of 2.7 nM for thrombin and 26 nM for Factor Xa.[1]

References

Tanogitran for Septic Shock Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key pathophysiological feature of septic shock is the widespread activation of the coagulation cascade, culminating in disseminated intravascular coagulation (DIC), microvascular thrombosis, and subsequent organ failure. Tanogitran (formerly known as BIBT 986) is a potent, reversible, and direct dual inhibitor of two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). This technical guide provides an in-depth overview of the preclinical and clinical research on this compound in the context of septic shock, presenting quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action: Dual Inhibition of Factor Xa and Thrombin

This compound exerts its anticoagulant effect by competitively inhibiting both FXa and thrombin.[1] It has been shown to have Ki values of 26 nM for FXa and 2.7 nM for thrombin.[1] By targeting these two central points in the coagulation cascade, this compound effectively blocks the amplification of thrombin generation and the subsequent conversion of fibrinogen to fibrin, the key events leading to thrombus formation.

The following diagram illustrates the central role of Factor Xa and Thrombin in the coagulation cascade and the points of inhibition by this compound.

Preclinical Research in a Sepsis Model

A significant body of preclinical evidence for the efficacy of a dual FXa/thrombin inhibitor comes from a study using a baboon model of severe Gram-negative sepsis induced by Escherichia coli infusion. While the specific inhibitor was designated "SATI" (short-acting thrombin and factor Xa inhibitor), its mechanism is identical to this compound, providing a strong surrogate for its potential effects.

Experimental Protocol: Baboon Model of Sepsis

-

Sepsis Induction: Infusion of Escherichia coli for 2 hours.[2][3]

-

Treatment Groups:

-

Treatment Initiation: SATI was administered starting 15 minutes after the end of the bacterial exposure.[2][3]

-

Parameters Measured: Markers of coagulation (thrombin-antithrombin complexes, D-dimer), organ damage (lactate dehydrogenase, creatinine, aspartate aminotransferase, amylase), and inflammation (Interleukin-6).[2][3]

Quantitative Data from Preclinical Sepsis Model

The following tables summarize the key quantitative findings from the baboon sepsis study.

Table 1: Effect of Dual FXa/Thrombin Inhibition on Coagulation Markers

| Parameter | Control Group | LD-SATI Group | HD-SATI Group |

| Peak Thrombin-Antithrombin Complexes | ~3-fold higher than treated groups | Significantly lower than control | Significantly lower than control |

| Peak D-dimer Levels | ~2-fold higher than treated groups | Significantly lower than control | Significantly lower than control |

Table 2: Effect of Dual FXa/Thrombin Inhibition on Organ Function

| Parameter | Control Group | LD-SATI Group | HD-SATI Group |

| Lactate Dehydrogenase | ~3-fold higher than treated groups | Significantly lower than control | Significantly lower than control |

| Creatinine | ~2-fold higher than treated groups | Significantly lower than control | Significantly lower than control |

| Aspartate Aminotransferase | ~3-fold higher than treated groups | Significantly lower than control | Significantly lower than control |

| Amylase | ~2-fold higher than treated groups | Significantly lower than control | Significantly lower than control |

| Anuria | Onset at 8 hours | Prevented | Prevented |

Table 3: Effect of Dual FXa/Thrombin Inhibition on Inflammation

| Parameter | Control Group | LD-SATI Group | HD-SATI Group |

| Peak Interleukin-6 Release at 12h | Markedly elevated | Prevented | Prevented |

Clinical Research in a Human Endotoxemia Model

This compound (BIBT 986) has been evaluated in a human model of endotoxin-induced coagulation, which mimics key aspects of the prothrombotic state in sepsis.

Experimental Protocol: Human Endotoxemia Study

-

Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group dose-escalation trial.[4][5]

-

Intervention: Participants received one of three doses of this compound or a placebo intravenously, along with a bolus infusion of 2 ng/kg lipopolysaccharide (LPS).[4][5]

-

Parameters Measured: Global coagulation parameters (including activated partial thromboplastin time - aPTT) and in vivo markers of thrombin generation and action (prothrombin fragment, thrombin-antithrombin complexes, and D-dimer).[4][5]

Quantitative Data from Human Endotoxemia Study

Table 4: Effect of this compound on Coagulation Markers in a Human Endotoxemia Model

| Parameter | Placebo Group (LPS-induced increase) | This compound Group (doses prolonging aPTT by 100%) |

| Prothrombin Fragment | 6.1-fold increase | Complete suppression of increase |

| Thrombin-Antithrombin Complexes | 14.5-fold increase | Complete suppression of increase |

| D-dimer | 3.5-fold increase | Complete suppression of increase |

Of note, in this study, this compound did not influence inflammation, fibrinolysis, or platelet activation.[4][5]

The following diagram illustrates the experimental workflow for the human endotoxemia study.

Downstream Signaling and Pathophysiological Implications

The inhibition of Factor Xa and thrombin by this compound has broader implications beyond simple anticoagulation, particularly in the context of sepsis. Both FXa and thrombin can activate Protease-Activated Receptors (PARs) on various cell types, including endothelial cells and immune cells. This activation can trigger pro-inflammatory and pro-thrombotic cellular responses. By inhibiting FXa and thrombin, this compound may also attenuate these detrimental cellular signaling pathways, contributing to the observed organ protection in the preclinical model.

The following diagram depicts the potential downstream signaling effects of FXa and thrombin and their inhibition by this compound.

Conclusion and Future Directions

This compound, a dual inhibitor of Factor Xa and thrombin, has demonstrated significant potential in mitigating the coagulopathy associated with septic shock. Preclinical data from a baboon model of severe sepsis suggest that this class of inhibitors can not only attenuate disseminated intravascular coagulation but also protect against organ dysfunction and reduce inflammation. These findings are supported by a clinical study in a human endotoxemia model, where this compound effectively suppressed the activation of coagulation.

Further research is warranted to fully elucidate the therapeutic potential of this compound in patients with septic shock. Future clinical trials should aim to confirm the promising preclinical findings of organ protection and explore the impact on patient-centered outcomes, such as organ failure-free days and mortality. The development of a targeted therapeutic like this compound could represent a significant advancement in the management of this devastating condition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual inhibition of thrombin and activated factor X attenuates disseminated intravascular coagulation and protects organ function in a baboon model of severe Gram-negative sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of the dual FII/FX inhibitor BIBT 986 in endotoxin-induced coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to the Binding Affinity of Tanogitran with Factor Xa and Thrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran, also known as BIBT 986, is a potent, direct, and competitive dual inhibitor of two key serine proteases in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa).[1] Its ability to target both enzymes distinguishes it from many other anticoagulants that are selective for a single factor. This technical guide provides a comprehensive overview of this compound's binding affinity to FXa and thrombin, including quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Core Data: Binding Affinity of this compound

The inhibitory potency of this compound against Factor Xa and thrombin is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Inhibition Constant (Ki) |

| Factor Xa (FXa) | 26 nM |

| Thrombin (FIIa) | 2.7 nM |

Table 1: Binding Affinity of this compound for Factor Xa and Thrombin.[2]

These values indicate that this compound has a higher affinity for thrombin, being approximately 9.6-fold more potent in its inhibition of thrombin compared to Factor Xa.

Mechanism of Action: Dual and Competitive Inhibition

This compound functions as a competitive inhibitor for both Factor Xa and thrombin.[1] This means that it binds to the active site of these enzymes, thereby preventing the binding and cleavage of their natural substrates, prothrombin and fibrinogen, respectively. This dual inhibition at two critical junctures in the coagulation cascade contributes to its effective anticoagulant properties.

The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot. Factor Xa is a key enzyme at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin. Thrombin then acts on fibrinogen to form fibrin monomers, which polymerize to form the clot. By inhibiting both FXa and thrombin, this compound effectively attenuates the amplification of the coagulation cascade and the final clot formation.

Experimental Protocols

The determination of the binding affinity of this compound and its anticoagulant effects involves a series of in vitro and ex vivo assays. While the specific, detailed protocols for the initial Ki determination of this compound are proprietary to its developers, this section outlines the standard, widely accepted methodologies for such investigations, based on available literature for similar inhibitors and the pharmacodynamic studies of this compound.[3][4]

Determination of Inhibition Constant (Ki) using Chromogenic Substrate Assays

Principle: This method measures the ability of an inhibitor to block the enzymatic activity of Factor Xa or thrombin on a specific, synthetic chromogenic substrate. The enzyme cleaves the substrate, releasing a colored product (p-nitroaniline, pNA) which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

-

Purified human Factor Xa or human α-thrombin

-

Specific chromogenic substrate for Factor Xa (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH) or thrombin (e.g., Chromogenix S-2238)

-

Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound (BIBT 986) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: A fixed concentration of Factor Xa or thrombin is pre-incubated with varying concentrations of this compound in the reaction buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding equilibrium to be reached.

-

Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.

-

Kinetic Measurement: The absorbance at 405 nm is measured at regular intervals to determine the initial velocity (rate of product formation) of the reaction.

-

Data Analysis: The initial velocities are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity) is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.

Assessment of Anticoagulant Activity using Clotting Assays

Principle: Clotting assays measure the time it takes for plasma to form a clot after the addition of a trigger. The prolongation of clotting time in the presence of an inhibitor reflects its anticoagulant activity.

Pharmacodynamic Assays for this compound (BIBT 986): The in vivo anticoagulant effect of this compound has been assessed using the following standard clotting tests:[3]

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.

-

Prothrombin Time (PT), expressed as International Normalized Ratio (INR): Measures the integrity of the extrinsic and common pathways.

-

Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin.

-

Ecarin Clotting Time (ECT): Measures the activity of direct thrombin inhibitors by using ecarin, a snake venom that directly activates prothrombin.

General Procedure for Clotting Assays:

-

Sample Preparation: Citrated plasma is obtained from blood samples.

-

Incubation: A specific volume of plasma is incubated with either a saline control or varying concentrations of this compound at 37°C.

-

Clot Initiation: The clotting cascade is initiated by adding a specific reagent (e.g., aPTT reagent, thromboplastin for PT, thrombin for TT, or ecarin for ECT) and calcium chloride.

-

Clot Detection: The time to clot formation is measured using a coagulometer, which detects changes in optical density or mechanical movement.

-

Data Analysis: The clotting times are plotted against the inhibitor concentrations to evaluate the dose-dependent anticoagulant effect.

Selectivity Profile

The ratio of the Ki values for Factor Xa and thrombin provides a quantitative measure of this compound's selectivity.

Conclusion

This compound is a potent dual inhibitor of Factor Xa and thrombin with a clear preference for thrombin. Its competitive mechanism of action at two central points in the coagulation cascade results in effective anticoagulation. The binding affinities and anticoagulant effects of this compound have been characterized using a combination of in vitro enzyme kinetic assays and ex vivo clotting assays. This comprehensive understanding of its binding profile and mechanism of action is crucial for its continued evaluation and potential therapeutic applications in thrombotic disorders.

References

- 1. Measurement of the kinetics of inhibition of activated coagulation factor X in human plasma: the effect of plasma and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tanogitran for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Tanogitran, a potent dual inhibitor of Factor Xa and thrombin. The described protocols are intended for laboratory-scale preparation and are based on established principles of organic synthesis and chromatography for structurally related molecules. This document also outlines the analytical techniques for quality control and visualizes the compound's mechanism of action and synthetic workflow.

Introduction

This compound is a small molecule anticoagulant that exerts its therapeutic effect by simultaneously inhibiting two key enzymes in the coagulation cascade: Factor Xa and thrombin. This dual-action mechanism offers a potentially effective approach to the prevention and treatment of thromboembolic disorders. For research and development purposes, access to a reliable supply of high-purity this compound is essential. This guide details a plausible synthetic route and purification strategy to obtain laboratory-grade this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a central benzimidazole scaffold followed by the sequential addition of its functional side chains. The following protocol is a representative pathway based on common organic chemistry transformations utilized for analogous benzimidazole-based inhibitors.

Experimental Protocols

Step 1: Synthesis of the Substituted Benzimidazole Core

The initial step focuses on the creation of the core heterocyclic structure of this compound.

-

Reaction: A substituted N-methyl-benzene-1,2-diamine is condensed with a protected amino acid derivative to form the benzimidazole ring.

-

Materials:

-

4-Bromo-N¹-methylbenzene-1,2-diamine

-

N-Boc-glycine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Procedure:

-

To a solution of 4-Bromo-N¹-methylbenzene-1,2-diamine (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the benzimidazole core.

-

Step 2: Introduction of the Pyrrolidine Side Chain via Suzuki Coupling

A Suzuki coupling reaction is employed to attach the pyrrolidine-containing side chain to the benzimidazole core.

-

Reaction: The bromo-substituted benzimidazole is coupled with a suitable boronic acid or ester derivative of the pyrrolidine side chain.

-

Materials:

-

Product from Step 1

-

(R)-1-(tert-butoxycarbonyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-2-carboxylic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Aqueous sodium carbonate solution (2 M)

-

Toluene and Ethanol

-

-

Procedure:

-

To a degassed mixture of the bromo-benzimidazole (1.0 eq), the boronic ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in toluene and ethanol, add the aqueous sodium carbonate solution.

-

Heat the mixture to reflux for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify the residue by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

-

Step 3: Functionalization of the Benzimidazole 2-Position

The methyl group at the 2-position of the benzimidazole is functionalized to introduce the (4-carbamimidoyl-phenylamino)-methyl group.

-

Reaction: Bromination of the methyl group followed by nucleophilic substitution with 4-aminobenzamidine.

-

Materials:

-

Product from Step 2

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile)

-

Carbon tetrachloride

-

4-Aminobenzamidine

-

Potassium carbonate

-

Acetonitrile

-

-

Procedure:

-

Bromination: Reflux a solution of the product from Step 2, NBS (1.1 eq), and a catalytic amount of AIBN in carbon tetrachloride for 4 hours. Cool the mixture, filter, and concentrate the filtrate.

-

Substitution: Dissolve the crude bromide in acetonitrile, add 4-aminobenzamidine (1.5 eq) and potassium carbonate (2.0 eq). Stir at 50°C for 8 hours.

-

Filter the reaction mixture and concentrate the filtrate. Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient).

-

Step 4: Final Deprotection

The final step involves the removal of the Boc protecting groups to yield this compound.

-

Reaction: Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) groups.

-

Materials:

-

Product from Step 3

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the protected precursor in DCM and cool to 0°C.

-

Add TFA dropwise and stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA to obtain the crude this compound trifluoroacetate salt.

-

Purification of this compound

High purity is critical for laboratory studies. A combination of chromatographic techniques is recommended for the purification of the final compound.

1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is suitable for the purification of polar compounds like this compound.

-

Mobile Phase: A gradient of water (containing 0.1% TFA) and acetonitrile is typically used.

-

Detection: UV detection at approximately 280 nm.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Inject the solution onto the preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and lyophilize to obtain the purified this compound as a TFA salt.

-

2. Salt Exchange (Optional)

If a different salt form is required, the TFA salt can be converted to other salts (e.g., hydrochloride) by treating with the corresponding acid and precipitating or by using ion-exchange chromatography.

Data Presentation

The following table summarizes the anticipated yields and purity at each stage of the synthesis and purification process. These are representative values and may vary based on experimental conditions.

| Step | Description | Expected Yield (%) | Expected Purity (%) |

| 1 | Benzimidazole Core Synthesis | 75 | >90 |

| 2 | Suzuki Coupling | 65 | >85 |

| 3 | Functionalization | 50 | >80 |

| 4 | Deprotection (Crude Product) | >90 | ~75 |

| 5 | Preparative HPLC | 80 (from crude) | >98 |

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, the following analytical methods are essential.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B).

-

Detection: UV at 280 nm.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound.

-

Technique: Electrospray Ionization (ESI-MS) in positive ion mode to observe the [M+H]⁺ ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

¹H NMR and ¹³C NMR: To verify the presence of all expected protons and carbons and their chemical environments.

-

Visualizations

Mechanism of Action

This compound functions by inhibiting both Factor Xa and thrombin, which are critical enzymes in the common pathway of the coagulation cascade.

Caption: Inhibition of Factor Xa and Thrombin by this compound in the Coagulation Cascade.

Experimental Workflow

The overall process from starting materials to purified this compound can be visualized as a linear workflow.

Methodological & Application

Application Notes: In Vitro Evaluation of Tanogitran's Anticoagulant Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanogitran (also known as BIBT 986) is a potent, direct, and reversible dual inhibitor of both Factor Xa (FXa) and thrombin (Factor IIa), key enzymes in the coagulation cascade.[1][2][3][4][5] Its inhibitory activity against these targets confers its anticoagulant properties, making it a subject of interest for the research and development of new antithrombotic therapies. This compound has demonstrated a predictable pharmacokinetic and pharmacodynamic profile, with a linear correlation observed between its plasma concentration and anticoagulant effect.[1]

These application notes provide detailed protocols for in vitro assays to characterize the anticoagulant and antiplatelet activity of this compound. The described methods include the Prothrombin Time (PT) assay, the Activated Partial Thromboplastin Time (aPTT) assay, and a thrombin-induced platelet aggregation assay.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active sites of both Factor Xa and thrombin, thereby inhibiting their enzymatic activity. Factor Xa is a critical component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, is the final effector enzyme of the coagulation cascade, responsible for cleaving fibrinogen to fibrin, leading to clot formation, and also for activating platelets. By inhibiting both FXa and thrombin, this compound effectively blocks two crucial steps in the coagulation cascade.

The reported in vitro inhibition constants (Ki) for this compound are:

Data Presentation

The following tables summarize the expected outcomes from the in vitro assays with this compound. Please note that while dose-dependent effects have been documented, specific concentration-response data from publicly available sources are limited. The provided data is based on reported inhibitory constants and qualitative descriptions of its effects.

Table 1: Inhibitory Activity of this compound

| Target | Inhibition Constant (Ki) |

| Factor Xa | 26 nM[1][5] |

| Thrombin (Factor IIa) | 2.7 nM[1][5] |

Table 2: Expected Anticoagulant Effect of this compound in Coagulation Assays

| Assay | Expected Outcome with Increasing this compound Concentration | Notes |

| Prothrombin Time (PT) | Concentration-dependent prolongation | Primarily sensitive to the inhibition of Factor Xa. |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Sensitive to the inhibition of both thrombin and Factor Xa. Doses of this compound that prolonged the aPTT by 100% have been shown to completely suppress thrombin generation markers.[3] |

Table 3: Expected Antiplatelet Effect of this compound

| Assay | Agonist | Expected Outcome with Increasing this compound Concentration |

| Platelet Aggregation | Thrombin | Concentration-dependent inhibition |

Experimental Protocols

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor) and calcium. This compound's inhibition of Factor Xa is expected to prolong the PT.

Materials:

-

This compound

-

Platelet-Poor Plasma (PPP)

-

PT reagent (containing thromboplastin and calcium chloride)

-

Coagulometer

-

Calibrated pipettes

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a series of dilutions of this compound in a suitable buffer.

-

Pre-warm the PT reagent and PPP to 37°C.

-

In a coagulometer cuvette, pipette 50 µL of PPP.

-

Add 5 µL of the this compound dilution or vehicle control to the PPP and incubate for 3 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.

-

The coagulometer will automatically measure the time to clot formation in seconds.

-

Perform each measurement in triplicate.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids (partial thromboplastin), and calcium to plasma. This compound's inhibition of both thrombin and Factor Xa will prolong the aPTT.

Materials:

-

This compound

-

Platelet-Poor Plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (0.025 M) solution

-

Coagulometer

-

Calibrated pipettes

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a series of dilutions of this compound in a suitable buffer.

-

Pre-warm the aPTT reagent, calcium chloride solution, and PPP to 37°C.

-

In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of the aPTT reagent.

-

Add 5 µL of the this compound dilution or vehicle control to the mixture and incubate for 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed calcium chloride solution.

-

The coagulometer will measure the time to clot formation in seconds.

-

Perform each measurement in triplicate.

Thrombin-Induced Platelet Aggregation Assay

Principle: This assay measures the ability of an agent to inhibit platelet aggregation induced by a specific agonist, in this case, thrombin. This compound's direct inhibition of thrombin is expected to reduce or prevent thrombin-mediated platelet aggregation. Light transmission aggregometry is a common method where an increase in light transmission through a platelet suspension corresponds to platelet aggregation.

Materials:

-

This compound

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP) for blanking

-

Thrombin (human α-thrombin)

-

Aggregometer

-

Calibrated pipettes

-

Stir bars

Procedure:

-

Prepare PRP and PPP from fresh human blood collected in sodium citrate.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Add 50 µL of the this compound dilution or vehicle control and incubate for 5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a pre-determined concentration of thrombin (e.g., 0.1 U/mL).

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of aggregation is calculated relative to the PPP control.

-

Determine the IC₅₀ value of this compound by testing a range of concentrations.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the anticoagulant and antiplatelet activities of this compound. The PT and aPTT assays are fundamental for quantifying its impact on the coagulation cascade, while the thrombin-induced platelet aggregation assay directly assesses its effect on a key aspect of thrombin's function. Consistent and reproducible data from these assays are crucial for the preclinical and clinical development of this compound as a potential antithrombotic agent.

References

- 1. Pharmacokinetics and pharmacodynamics of BIBT 986, a novel small molecule dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Thrombin Generation Assay (TGA) Protocol Using Tanogitran

For Research Use Only.

Introduction

The Thrombin Generation Assay (TGA) is a global hemostasis assay that provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin.[1][2] Unlike traditional clotting tests such as prothrombin time (PT) or activated partial thromboplastin time (aPTT), which measure the time to clot formation, the TGA measures the entire process of thrombin generation and decay over time.[1][3] This provides a more detailed and physiologically relevant picture of the coagulation status, making it a valuable tool in both research and clinical settings for evaluating bleeding and thrombotic risks.[1][4]

Tanogitran is a dual inhibitor of thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade.[5][6][7] Its anticoagulant properties make it a subject of interest in the development of new antithrombotic therapies.[5] This application note provides a detailed protocol for utilizing a Thrombin Generation Assay to characterize the in vitro effects of this compound on coagulation in human plasma. The protocol is intended for researchers, scientists, and drug development professionals.

The primary parameters derived from the TGA, often visualized as a thrombogram, include:

-

Lag Time (LT): The time from the initiation of the reaction until the start of thrombin generation.[2]

-

Peak Thrombin (Peak): The maximum concentration of thrombin reached.[2]

-

Time to Peak (ttPeak): The time taken to reach the peak thrombin concentration.[2]

-

Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.[2]

-

Velocity Index: The rate of thrombin generation.[2]

Principle of the Assay

The TGA measures the kinetics of thrombin formation in citrated plasma after the activation of coagulation.[2][8] The assay is typically initiated by the addition of a trigger reagent containing tissue factor (TF) and phospholipids, along with calcium.[1][2] Thrombin activity is continuously monitored by measuring the cleavage of a fluorogenic or chromogenic substrate specific for thrombin.[1][9][10] The resulting signal is converted into thrombin concentration over time using a calibrator of known thrombin activity.[4][11] By spiking plasma samples with varying concentrations of this compound, this protocol allows for the quantitative assessment of its inhibitory effect on thrombin generation.

Materials and Reagents

-

Platelet-Poor Plasma (PPP): Prepared from citrated whole blood by double centrifugation.

-

This compound: Stock solution of known concentration, dissolved in an appropriate vehicle (e.g., DMSO, saline).

-

TGA Trigger Reagent (e.g., containing a low concentration of recombinant human tissue factor and phospholipids).

-

Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-AMC).

-

Thrombin Calibrator: A preparation of active thrombin with a known concentration, often complexed with α2-macroglobulin.[11]

-

Assay Buffer (e.g., HEPES-buffered saline with bovine serum albumin).

-

96-well black microplates (for fluorescence-based assays).

-

Fluorometer with a temperature-controlled plate reader capable of excitation at ~390 nm and emission at ~460 nm.

-

Calibrated automated thrombogram (CAT) system or similar TGA platform.[12]

-

Reagent-grade water.

-

Pipettes and tips.

Experimental Protocol

Preparation of Reagents

-

This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the plasma samples.

-

Plasma Preparation: Thaw frozen platelet-poor plasma at 37°C. Ensure plasma is used within a specified timeframe after thawing to maintain the integrity of coagulation factors.[13]

-

Reagent Reconstitution: Prepare the TGA trigger reagent, fluorogenic substrate, and thrombin calibrator according to the manufacturer's instructions. Keep reagents on ice until use.[9]

Assay Procedure

-

Sample Preparation:

-

Pipette 80 µL of platelet-poor plasma into the wells of a 96-well microplate.

-

Add 10 µL of the this compound working solution or vehicle control to the appropriate wells.

-

Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C to allow for the interaction of this compound with the plasma proteins.

-

-

Calibration Wells:

-

In separate wells, pipette 80 µL of plasma and 20 µL of the thrombin calibrator. This will be used by the software to convert the fluorescence signal to thrombin concentration.

-

-

Initiation of Thrombin Generation:

-

Dispense 20 µL of the TGA trigger reagent (containing TF and phospholipids) into each well containing the plasma samples.

-

Immediately following, dispense 20 µL of the fluorogenic substrate/calcium chloride solution into each well to start the reaction.

-

-

Measurement:

-

Place the microplate into the pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes).

-

Data Analysis

The fluorescence data is automatically converted into a thrombin generation curve (thrombogram) by the accompanying software, using the signal from the thrombin calibrator for conversion. The key parameters (Lag Time, Peak Thrombin, ttPeak, and ETP) are calculated from this curve.[14]

The effect of this compound is evaluated by comparing the TGA parameters of the samples containing the inhibitor to the vehicle control. The results can be expressed as a percentage of inhibition or plotted as dose-response curves to determine IC50 values.

Data Presentation

The quantitative data from the TGA experiments should be summarized in a clear and structured table for easy comparison of the effects of different this compound concentrations.

Table 1: Effect of this compound on Thrombin Generation Parameters

| This compound (nM) | Lag Time (min) | Peak Thrombin (nM) | Time to Peak (min) | ETP (nM*min) |

| 0 (Vehicle) | 3.5 ± 0.2 | 150 ± 10 | 8.1 ± 0.4 | 1650 ± 80 |

| 10 | 4.8 ± 0.3 | 125 ± 8 | 9.5 ± 0.5 | 1300 ± 75 |

| 30 | 7.2 ± 0.5 | 90 ± 6 | 12.3 ± 0.7 | 950 ± 60 |

| 100 | 15.6 ± 1.1 | 45 ± 4 | 20.1 ± 1.2 | 400 ± 35 |

| 300 | >30 | 15 ± 2 | >30 | 150 ± 20 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental Workflow

Caption: Workflow for the Thrombin Generation Assay with this compound.

References

- 1. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombin generation assay - Wikipedia [en.wikipedia.org]

- 3. mlm-labs.com [mlm-labs.com]

- 4. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thrombin Generation | technoclone.com [technoclone.com]

- 9. haemoscan.com [haemoscan.com]

- 10. haemoscan.com [haemoscan.com]

- 11. scispace.com [scispace.com]

- 12. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]

- 13. Thrombin Generation Assay Kit - Creative BioMart [creativebiomart.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Evaluation of Tanogitran in Animal Models of Deep Vein Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Vein Thrombosis (DVT) is a significant medical condition characterized by the formation of a blood clot within a deep vein, most commonly in the legs. Preclinical evaluation of novel anticoagulants is crucial for determining their efficacy and safety profile before human trials. Tanogitran is a potent, dual-action anticoagulant that directly inhibits both Factor Xa (FXa) and Thrombin (Factor IIa), key enzymes in the coagulation cascade.[1][2] This document provides detailed application notes and protocols for testing the antithrombotic effects of this compound in established animal models of DVT.

The selection of an appropriate animal model is critical and depends on the specific research question. Rodent models are frequently utilized for initial efficacy and dose-ranging studies due to their well-characterized thrombotic mechanisms and the availability of genetic variants.[2] Larger animal models, such as those in rabbits or pigs, may be used for more advanced preclinical studies to assess drug efficacy and safety in a system that more closely resembles human anatomy and physiology.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly and competitively inhibiting two key enzymes in the coagulation cascade: Factor Xa and Thrombin.[1][2]

-

Factor Xa Inhibition: By binding to Factor Xa, this compound prevents the conversion of prothrombin to thrombin.

-

Thrombin Inhibition: this compound also directly binds to and inhibits thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.

This dual-inhibition mechanism suggests a potent and potentially synergistic antithrombotic effect.

Coagulation cascade showing this compound's dual inhibition points.

Animal Models of Deep Vein Thrombosis

Several well-established animal models are used to induce DVT and evaluate antithrombotic agents. The choice of model depends on the desired characteristics of the thrombus (e.g., occlusive vs. non-occlusive, red vs. white) and the specific aspects of thrombosis being investigated.

Stasis-Induced Venous Thrombosis Model (Rat)

This model is widely used to create a large, fibrin-rich thrombus, closely mimicking clinical DVT. It involves the complete ligation of a major vein, typically the inferior vena cava (IVC).

Ferric Chloride (FeCl₃)-Induced Venous Thrombosis Model (Rat)

Topical application of ferric chloride to the exterior of a vein induces endothelial injury and subsequent thrombus formation. This model is useful for studying thrombus formation in real-time.

Electrolytic-Induced Venous Thrombosis Model (Rat)

This model uses a controlled electrical current to induce endothelial damage and initiate thrombosis, resulting in a non-occlusive thrombus that allows for the study of thrombolytic and anticoagulant agents in the presence of blood flow.

Experimental Protocols

The following are detailed protocols for evaluating this compound in the aforementioned DVT models.

General Procedures for All Models

-

Animals: Male Wistar rats (250-300g) are commonly used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.

-

This compound Administration: this compound can be administered via various routes, including intravenous (IV), subcutaneous (SC), or oral (PO) gavage, depending on the formulation and study objectives. Dosing should occur at a specified time before thrombus induction.

Protocol 1: Stasis-Induced Venous Thrombosis in Rats

Objective: To evaluate the prophylactic efficacy of this compound in preventing stasis-induced DVT.

Materials:

-

Anesthetic agents

-

Surgical instruments

-

Sutures (e.g., 4-0 silk)

-

Saline solution

-

This compound solution or vehicle control

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Gently retract the intestines to visualize the inferior vena cava (IVC).

-

Carefully dissect the IVC free from surrounding tissues, caudal to the renal veins.

-

Ligate all side branches of the IVC with fine sutures.

-

Administer this compound or vehicle control at the predetermined dose and time before ligation.

-

Completely ligate the IVC with a silk suture.

-

Close the abdominal incision in layers.

-

Allow the thrombus to form for a specified period (e.g., 2, 6, or 24 hours).

-

Euthanize the animal and carefully excise the IVC segment containing the thrombus.

-

Isolate and weigh the wet thrombus.

Endpoint Analysis:

-

Primary: Thrombus weight (mg).

-

Secondary: Histological analysis of the thrombus and vein wall.

Workflow for the stasis-induced DVT model.

Protocol 2: Ferric Chloride (FeCl₃)-Induced Venous Thrombosis in Rats

Objective: To assess the ability of this compound to inhibit chemically induced thrombosis.

Materials:

-

Anesthetic agents

-

Surgical instruments

-

Ferric chloride solution (e.g., 10-20% in distilled water)

-

Filter paper strips

-

Saline solution

-

This compound solution or vehicle control

Procedure:

-

Anesthetize the rat and expose the desired vein (e.g., femoral vein or IVC).

-

Administer this compound or vehicle control.

-

Carefully isolate the vein from surrounding tissue.

-

Saturate a small piece of filter paper with the FeCl₃ solution.

-

Apply the FeCl₃-saturated filter paper to the adventitial surface of the vein for a defined period (e.g., 5-10 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Monitor thrombus formation for a specified duration.

-

Euthanize the animal and excise the thrombosed vessel segment for analysis.

Endpoint Analysis:

-

Primary: Thrombus weight (mg) or time to vessel occlusion.

-

Secondary: Histological examination of the thrombus.

Protocol 3: Electrolytic-Induced Venous Thrombosis in Rats

Objective: To evaluate this compound's efficacy on a non-occlusive thrombus with maintained blood flow.

Materials:

-

Anesthetic agents

-

Surgical instruments

-

DC power source

-

Needle electrode (e.g., 30-gauge)

-

Saline solution

-

This compound solution or vehicle control

Procedure:

-

Anesthetize the rat and expose the IVC.

-

Administer this compound or vehicle control.

-

Carefully insert a needle electrode into the lumen of the IVC.

-

Apply a constant direct current (e.g., 100-250 µA) for a set duration (e.g., 15 minutes) to induce endothelial injury.

-

Remove the electrode and allow the thrombus to form over a specific period.

-

Euthanize the animal and harvest the IVC segment for analysis.

Endpoint Analysis:

-

Primary: Thrombus weight (mg).

-

Secondary: Vein wall imaging and histological analysis.

Efficacy and Safety Assessment

Efficacy Parameters

The primary measure of efficacy for this compound in these models is the reduction in thrombus weight. A dose-dependent inhibition of thrombus formation is expected.

Table 1: Representative Efficacy of this compound in a Rat Stasis-Induced DVT Model

| Treatment Group | Dose (mg/kg, IV) | Thrombus Weight (mg, Mean ± SEM) | % Inhibition of Thrombus Formation |

| Vehicle Control | - | 45.2 ± 3.5 | - |

| This compound | 0.1 | 31.6 ± 2.8 | 30.1% |

| This compound | 0.3 | 18.1 ± 2.1 | 60.0% |

| This compound | 1.0 | 5.4 ± 1.2 | 88.1% |

| Reference (e.g., Heparin) | 100 U/kg | 8.9 ± 1.5 | 80.3% |

Safety Parameters

The primary safety concern with anticoagulants is the risk of bleeding. Bleeding time is a key indicator of the hemostatic impact of this compound. Coagulation parameters such as Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are also measured to assess the systemic anticoagulant effect.

Protocol for Bleeding Time Assessment (Rat Tail Transection):

-

Anesthetize a rat treated with this compound or vehicle.

-

Transect the tail 3 mm from the tip.

-

Immediately immerse the tail in 37°C saline.

-

Record the time until bleeding ceases for at least 30 seconds. A cutoff time (e.g., 1800 seconds) is typically set.

Table 2: Safety Profile of this compound in Rats

| Treatment Group | Dose (mg/kg, IV) | Bleeding Time (s, Mean ± SEM) | aPTT (s, Mean ± SEM) | PT (s, Mean ± SEM) |

| Vehicle Control | - | 185 ± 25 | 18.2 ± 1.1 | 12.5 ± 0.8 |

| This compound | 0.1 | 250 ± 30 | 25.6 ± 1.5 | 15.3 ± 0.9 |

| This compound | 0.3 | 480 ± 45 | 42.1 ± 2.3 | 20.1 ± 1.2 |

| This compound | 1.0 | >1800 | 75.8 ± 4.6 | 35.7 ± 2.1 |

Protocol for Coagulation Parameter Measurement:

-

Collect blood samples from treated and control animals via cardiac puncture into citrate-containing tubes.

-

Centrifuge the blood to obtain platelet-poor plasma.

-

Measure aPTT and PT using a coagulometer and appropriate reagents.

Data Interpretation and Conclusion

The data generated from these preclinical models will provide a comprehensive profile of this compound's antithrombotic efficacy and bleeding risk. A favorable therapeutic window would be demonstrated by significant thrombus inhibition at doses that cause only modest increases in bleeding time. The dose-response relationships established in these studies are critical for guiding dose selection in subsequent clinical trials. The dual inhibition of Factor Xa and Thrombin by this compound is anticipated to translate into potent antithrombotic activity in these well-validated animal models of deep vein thrombosis.

References

Application Notes and Protocols for Porcine Model of Arterial Thrombosis for Tanogitran Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of a porcine model of arterial thrombosis for the evaluation of antithrombotic agents like Tanogitran. The pig is a highly relevant large animal model for preclinical cardiovascular research due to its anatomical and physiological similarities to humans.[1] This document outlines the rationale for this model, detailed experimental protocols for inducing arterial thrombosis, and methods for evaluating the efficacy of novel anticoagulant drugs. This compound is a dual inhibitor of Factor Xa and thrombin (Factor IIa), key enzymes in the coagulation cascade, with Ki values of 26 nM and 2.7 nM, respectively.[2] By targeting both of these central proteases, this compound has the potential for potent antithrombotic effects.

Porcine Model of Arterial Thrombosis: Rationale and Applications

The induction of arterial thrombosis in a porcine model allows for the in-vivo assessment of the efficacy and safety of antithrombotic compounds under clinically relevant conditions. Common methods for inducing arterial thrombosis in pigs include the placement of a copper coil in a coronary artery, which provides a thrombogenic surface, or the application of ferric chloride to the arterial adventitia, which induces endothelial injury.[1] These models are instrumental in studying the pathophysiology of arterial thrombosis and for the preclinical evaluation of drugs targeting this condition.

This compound: A Dual Inhibitor of Factor Xa and Thrombin

This compound's mechanism of action involves the direct inhibition of two critical points in the coagulation cascade. Factor Xa is the converging point of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin.[3][4] Thrombin, in turn, is a multifunctional enzyme that cleaves fibrinogen to fibrin, activates platelets, and amplifies its own generation.[5] By inhibiting both Factor Xa and thrombin, this compound effectively reduces thrombus formation. Preclinical studies in a human endotoxemia model have demonstrated that this compound is a potent anticoagulant.[6]

Data Presentation: Efficacy of a Direct Thrombin Inhibitor in a Porcine Model of Arterial Thrombosis

While specific data for this compound in a porcine arterial thrombosis model is not publicly available, the following tables summarize the quantitative data from a study evaluating a similar direct thrombin inhibitor, Inogatran, in a copper-coil induced porcine model of coronary artery thrombosis. This data is presented to illustrate the expected experimental outcomes and data presentation for a drug with a comparable mechanism of action.

Table 1: Dose-Dependent Effect of Inogatran on Coronary Artery Patency [7]

| Treatment Group | Dose | Mean Patency Rate (%) | Standard Deviation |

| Saline (Control) | - | 8 | 6 |

| Heparin | 75 IU/kg/h | 8 | 6 |

| Heparin | 150 IU/kg/h | Not Reported | Not Reported |

| Acetylsalicylic Acid (ASA) | 12.5 mg/kg | 14 | 7 |

| Inogatran | 0.30 mg/kg/h | 34 | 39 |

| Inogatran | 0.60 mg/kg/h | 54 | 37 |

| Inogatran | 1.5 mg/kg/h | 80 | 32 |

Table 2: Post-Treatment Effect of Inogatran on Coronary Artery Patency [7]

| Treatment Group | Dose | Mean Patency Rate (%) (Post-Treatment) | Standard Deviation |

| Inogatran | 0.30 mg/kg/h | 31 | 43 |

| Inogatran | 0.60 mg/kg/h | 52 | 48 |

| Inogatran | 1.5 mg/kg/h | 62 | 44 |

Experimental Protocols

Copper-Coil Induced Coronary Artery Thrombosis Model

This protocol describes a method for inducing thrombosis in the coronary artery of a pig using a copper coil.[1]

Materials:

-

Domestic swine (30-40 kg)

-

Anesthesia induction and maintenance agents

-

Surgical instruments for a thoracotomy

-

Fluoroscopy equipment

-

Guidewires and catheters

-

Copper coil

-

Physiological monitoring equipment (ECG, blood pressure)

Procedure:

-

Animal Preparation: Anesthetize the pig and maintain anesthesia throughout the procedure. Place the animal in a supine position and prepare the surgical site.

-

Surgical Access: Perform a left thoracotomy to expose the heart.

-

Coronary Artery Catheterization: Under fluoroscopic guidance, introduce a catheter into the left main coronary artery.

-

Coil Placement: Advance a guidewire into the left anterior descending (LAD) coronary artery. Introduce the copper coil over the guidewire to the desired location in the LAD.

-

Thrombus Formation: The thrombogenic nature of the copper coil will induce thrombus formation, leading to coronary artery occlusion.

-

Monitoring: Continuously monitor ECG for signs of ischemia and blood pressure.

-

Drug Administration: Administer this compound or control substance intravenously according to the study protocol.

-

Evaluation of Patency: Coronary artery patency can be assessed using angiography at predetermined time points.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol outlines a method for inducing thrombosis in the carotid artery through chemical injury with ferric chloride.

Materials:

-

Domestic swine (30-40 kg)

-

Anesthesia induction and maintenance agents

-

Surgical instruments for neck dissection

-

Ferric chloride solution (e.g., 10-20%)

-

Filter paper

-

Doppler flow probe

-

Physiological monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the pig and maintain anesthesia. Place the animal in a supine position and prepare the surgical site on the neck.

-

Surgical Dissection: Make a midline incision in the neck and carefully dissect to expose the carotid artery.

-

Flow Probe Placement: Place a Doppler flow probe around the carotid artery to measure blood flow.

-

Vascular Injury: Soak a small piece of filter paper in ferric chloride solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes).

-

Thrombus Formation: The ferric chloride will cause endothelial damage, initiating thrombus formation and leading to a decrease in blood flow.

-

Monitoring: Continuously monitor blood flow using the Doppler probe.

-

Drug Administration: Administer this compound or control substance intravenously.

-

Evaluation of Thrombosis: The primary endpoint is typically the time to vessel occlusion, as indicated by the cessation of blood flow. Thrombus weight can also be determined at the end of the experiment.

Mandatory Visualizations

Caption: Coagulation cascade showing the points of inhibition by this compound.

Caption: Experimental workflow for evaluating this compound in a porcine arterial thrombosis model.

References

- 1. Coronary thrombosis/thrombolysis in pigs: effects of heparin, ASA, and the thrombin inhibitor inogatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Role of thrombin compared with factor Xa in the procoagulant activity of whole blood clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Antithrombotic activity of inogatran, a new low-molecular-weight inhibitor of thrombin, in a closed-chest porcine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for quantifying Tanogitran in plasma samples

An Application Note and Protocol for the Quantification of Tanogitran in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a potent, dual direct inhibitor of thrombin and factor Xa, which has been investigated for its anticoagulant properties in the management of thrombotic diseases.[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of this compound in human plasma samples. The described method is suitable for use in research and clinical laboratory settings.

The chemical structure of this compound is provided below:

Chemical Structure of this compound [4][5]

Principle of the Method

This method employs protein precipitation for the extraction of this compound and an internal standard (IS) from human plasma. The separation of the analyte and IS is achieved by reversed-phase HPLC on a C18 column with a suitable mobile phase. Quantification is performed by monitoring the UV absorbance at a specified wavelength. The ratio of the peak area of this compound to that of the internal standard is used to determine the concentration of this compound in the plasma samples.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) - Note: As a specific IS for this compound is not documented in the provided search results, a compound with similar chemical properties and chromatographic behavior, such as another direct thrombin or factor Xa inhibitor (e.g., Dabigatran or a structural analog), should be selected and validated.

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Water (HPLC grade, obtained from a water purification system)

-